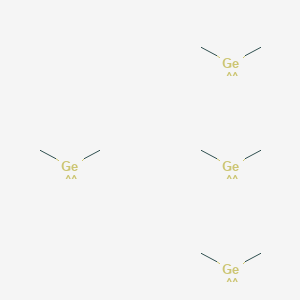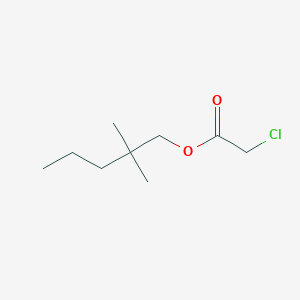
2,2-Dimethylpentyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpentyl 2-chloroacetate is an organic compound with the molecular formula C9H17ClO2. It is also known as acetic acid, 2-chloro-, 2,2-dimethylpentyl ester. This compound is characterized by the presence of a chloroacetate group attached to a 2,2-dimethylpentyl chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl 2-chloroacetate can be synthesized through the esterification of 2,2-dimethylpentanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively. The reaction is usually conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound. The reactions are carried out under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Products include 2,2-dimethylpentanol derivatives with different functional groups replacing the chloro group.
Hydrolysis: The major products are 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The major products are carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
2,2-Dimethylpentyl 2-chloroacetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of ester compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethylpentyl 2-chloroacetate involves its reactivity as an ester and a chloroacetate compound. The ester group can undergo hydrolysis to release 2,2-dimethylpentanol and chloroacetic acid, which can further participate in various biochemical and chemical reactions. The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives. The compound’s reactivity is influenced by the presence of the chloro group and the ester linkage, which makes it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentyl acetate: Similar to 2,2-dimethylpentyl 2-chloroacetate but lacks the chloro group, making it less reactive in substitution reactions.
2,2-Dimethylpentyl chloroformate: Contains a chloroformate group instead of a chloroacetate group, leading to different reactivity and applications.
2,2-Dimethylpentyl alcohol: The alcohol form of the compound, which can be used as a starting material for the synthesis of esters like this compound.
Uniqueness
This compound is unique due to the presence of both the ester and chloroacetate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry. Its reactivity and versatility distinguish it from other similar compounds, providing unique opportunities for research and industrial applications.
Properties
CAS No. |
5458-23-1 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2,2-dimethylpentyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChI Key |
XQQDGXKOOHJIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
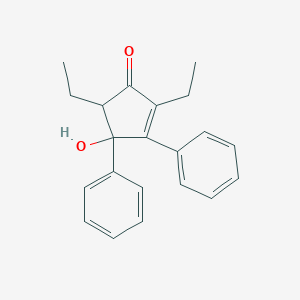
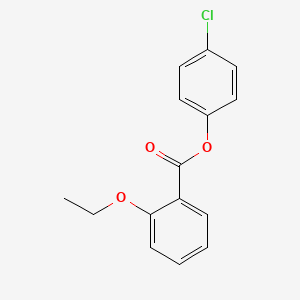

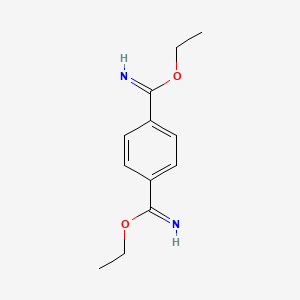
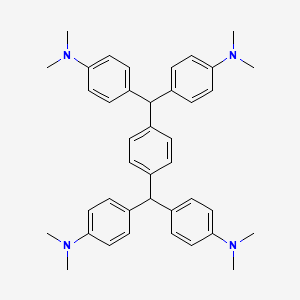
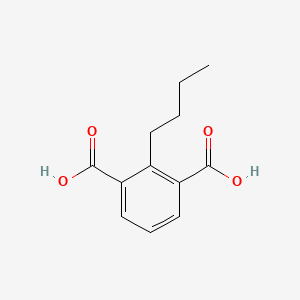
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
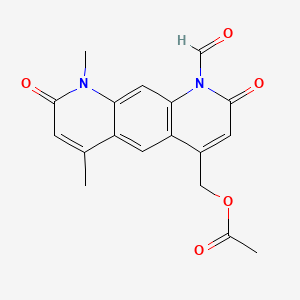
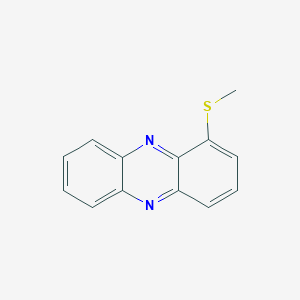
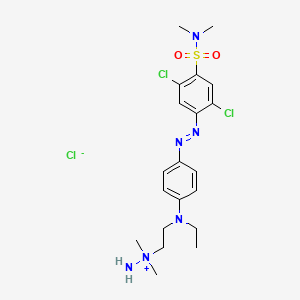
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
